molecular formula C25H20ClN3O2S B2550549 2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 850782-26-2

2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2550549
CAS No.: 850782-26-2
M. Wt: 461.96
InChI Key: IUTRVLZVOIIHDT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound is a part of a broader category of thienopyrimidine derivatives, which are significant for their wide applications as bioactive compounds. These derivatives, including variations similar to the specified chemical, have shown remarkable activities toward fungi, bacteria, and inflammation, highlighting their importance in developing new antimicrobial and anti-inflammatory agents. For instance, a study on thienopyrimidine derivatives outlined their synthesis and evaluation as antimicrobial and anti-inflammatory agents, showing promising results against various bacteria and fungi strains (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Anticancer Potential

Another critical area of research involves the evaluation of thienopyrimidine derivatives for their anticancer properties. Compounds within this category have been synthesized and assessed against different cancer cell lines, revealing some derivatives with promising cytotoxic activity. For example, the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinone derivatives demonstrated potential anticancer activities against breast carcinoma and hepatocellular carcinoma cell lines, pointing towards the utility of thienopyrimidine derivatives in cancer therapy (Abbas, Gomha, Elaasser, & Mabrouk, 2015).

Enzyme Inhibition and Drug Design

Thienopyrimidine derivatives have also been explored for their role in enzyme inhibition, serving as a foundation for designing drugs targeting specific biochemical pathways. The synthesis and docking studies of some thienopyrimidine derivatives as anticancer agents included evaluating their binding mode in the active site of enzymes like thymidylate synthase, indicating their potential as enzyme inhibitors and their significance in drug discovery processes (Tiwari et al., 2016).

Antimicrobial Activities and New Scaffolds

Furthermore, thienopyrimidine derivatives have been synthesized as new scaffolds for antimicrobial activities, contributing to the search for novel agents capable of combating resistant microbial strains. The exploration of thieno[3,2-d]pyrimidines as scaffolds has led to the identification of compounds with potent antimicrobial effects, showcasing the versatility and potential of these derivatives in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Future Directions

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities, suggesting potential for future research and development . Further studies could explore their synthesis, properties, and potential applications in more detail.

Properties

IUPAC Name

4-(4-chlorophenyl)-11-cyclopropyl-13-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c1-31-17-10-6-13(7-11-17)18-12-19(14-2-3-14)27-25-20(18)21-22(32-25)24(30)29-23(28-21)15-4-8-16(26)9-5-15/h4-12,14,23,28H,2-3H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTRVLZVOIIHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(N4)C5=CC=C(C=C5)Cl)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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